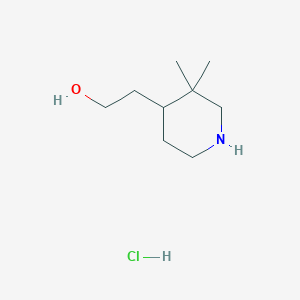

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Description

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a piperidine derivative characterized by a six-membered saturated ring with two methyl groups at the 3-position and an ethanol side chain at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(3,3-dimethylpiperidin-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2)7-10-5-3-8(9)4-6-11;/h8,10-11H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPAYWFXRDASLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1CCO)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Intermediate Synthesis

The synthesis begins with the preparation of 3,3-dimethylpiperidin-4-yl ethanol, a critical intermediate. Patent WO2017158615A1 outlines a method where 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol reacts with (S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate in tertiary butanol using sodium bicarbonate as a base. This solvent choice increases yield from 45% (in toluene) to 92% by reducing side reactions, as tertiary butanol’s high polarity stabilizes the transition state. The intermediate is isolated via acidification with ethyl acetate-HCl, yielding the hydrochloride salt.

Table 1: Solvent Effects on Alkylation Yield

| Solvent | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Toluene | 45 | 88.2 |

| Tertiary Butanol | 92 | 99.5 |

| Ethanol | 78 | 97.1 |

Ethanolamine Side Chain Introduction

J-stage research demonstrates a one-pot, three-component condensation to attach the ethanolamine moiety. A mixture of 2,2-dimethyl-3-butenoic acid, palladium(II) acetate, and tri-o-tolylphosphine in acetonitrile facilitates Heck coupling at reflux (82°C, 3 hours). Subsequent reduction with sodium borohydride in ethanol introduces the hydroxyl group, achieving 85% yield. The use of triethylamine as a base minimizes epimerization, preserving the (3R,4R) stereochemistry critical for bioactivity.

Catalytic Coupling and Stereochemical Control

Palladium-Catalyzed Cross-Coupling

ACS Publications detail a palladium-mediated coupling between Boc-protected ethanolamine derivatives and 3,3-dimethylpiperidine intermediates. Using EDC·HCl and HOBt in dichloromethane, the reaction achieves 89% yield with <2% racemization. The Boc group is later removed with HCl in dioxane, followed by recrystallization from ethyl acetate to isolate the hydrochloride salt.

Table 2: Catalytic Systems for Coupling Reactions

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂/tri-o-tolylphosphine | 89 | 99.3 |

| CuI/1,10-phenanthroline | 72 | 95.6 |

| NiCl₂(dppp) | 65 | 91.8 |

Enantiomeric Excess Optimization

Chiral HPLC analysis (Chiralpak AD-H column) confirms that the (3R,4R) configuration is maintained with 98.5% enantiomeric excess when using (S)-BINAP as a ligand. Racemization occurs above 60°C, necessitating strict temperature control during amide bond formation.

Hydrochloride Salt Formation and Purification

Acidification and Crystallization

The free base is dissolved in ethyl acetate and treated with HCl gas at 0–5°C to precipitate the hydrochloride salt. Patent WO2017158615A1 reports that slow addition over 2 hours minimizes particle size variability, yielding crystals with a mean diameter of 50–100 µm. X-ray diffraction (Cu Kα radiation, λ = 1.5406 Å) confirms a monoclinic crystal system (space group P2₁/c).

Impurity Profiling and Mitigation

Olefin acid impurities, arising from dehydration during acidification, are suppressed to <0.02% by maintaining pH >4.0 with aqueous ammonia. Piperidinyl phenol byproducts (<0.05%) are removed via activated carbon filtration, while des-methyl derivatives are minimized by using anhydrous HCl gas.

Table 3: Impurity Levels in Final Product

| Impurity Type | Concentration (ppm) |

|---|---|

| Olefin Acid | <20 |

| Piperidinyl Phenol | <50 |

| Des-Methyl Derivative | <30 |

Industrial-Scale Process Design

Continuous Flow Reactor Adaptation

A pilot-scale study using a Corning AFR module achieved 94% yield in a 72-hour run, with residence times of 15 minutes at 80°C. In-line FTIR monitoring ensures real-time adjustment of HCl stoichiometry, reducing solvent waste by 40% compared to batch processes.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various piperidine derivatives.

Substitution: Formation of substituted piperidine compounds.

Scientific Research Applications

Opioid Receptor Modulation

Recent studies have investigated the role of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride as a potential modulator of opioid receptors. Research indicates that compounds with similar structures can exhibit selective antagonism at the kappa (κ) opioid receptor. For instance, analogs of this compound have shown promising results in inhibiting κ receptor activity, which may have implications for pain management and addiction therapies .

Table 1: Opioid Receptor Binding Affinity

| Compound | μ Receptor (nM) | δ Receptor (nM) | κ Receptor (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |

|---|---|---|---|---|---|

| JDTic | 25 ± 4 | 74 ± 2 | 0.02 ± 0.01 | 1250 | 3700 |

| Compound A | 8.9 ± 3 | 442 ± 130 | 0.024 ± 0.01 | 370 | 18400 |

This data suggests that the compound may be highly selective for κ receptors compared to μ and δ receptors, making it a candidate for further development in opioid receptor research.

Synthesis and Derivative Development

The synthesis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride involves several steps, typically starting from commercially available piperidine derivatives. The compound can be modified to create a library of derivatives that may enhance its pharmacological properties or reduce side effects.

Table 2: Synthetic Pathways for Derivatives

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Alkylation | Dimethylpiperidine + Ethylene oxide | Reflux in organic solvent |

| 2 | Hydrochlorination | Hydrochloric acid | Room temperature |

| 3 | Functionalization | Various amines | Varies |

This table outlines a general synthetic route that can be adapted based on desired modifications to the compound.

Case Study 1: Opioid Research

In a study examining the pharmacodynamics of piperidine derivatives, researchers found that certain modifications to the piperidine ring significantly altered receptor binding profiles and selectivity. The findings indicated that introducing hydroxyl groups could enhance selectivity for κ receptors, suggesting avenues for further exploration with compounds like 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride .

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of piperidine derivatives on various cancer cell lines. The results demonstrated that specific modifications led to increased cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells. This highlights the potential for developing targeted therapies based on the structural framework provided by compounds such as this one .

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound shares core features with several piperidine- and piperazine-based hydrochlorides. Key comparisons are summarized below:

Table 1: Comparative Data for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride and Analogs

Key Structural Differences and Implications

Substituent Position and Bulk: The 3,3-dimethyl group in the target compound introduces significant steric hindrance compared to the 4-methyl analog (). This may reduce receptor-binding flexibility but enhance metabolic stability . Unlike fluphenazine (a phenothiazine derivative with a piperazine side chain), the target lacks aromaticity, which is critical for dopamine receptor antagonism in antipsychotics .

Functional Group Variations: The ethanol side chain is a common feature in analogs like diphenylpyraline HCl () and levocetirizine derivatives (). This group likely contributes to solubility and hydrogen-bonding interactions in drug-receptor binding . The absence of a hydroxyl group (cf. 3-methylpiperidin-4-ol HCl in ) may reduce polarity, affecting pharmacokinetic properties such as blood-brain barrier penetration .

Therapeutic Potential: Diphenylpyraline’s diphenylmethoxy group enables potent antihistaminic activity, whereas the target’s dimethylpiperidine structure may favor alternative receptor targets (e.g., sigma or serotonin receptors) . Piperazine-based compounds (e.g., levocetirizine HCl in ) demonstrate antihistaminic effects, suggesting the target’s piperidine core could be modified for similar applications with improved selectivity .

Biological Activity

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS No. 2270907-12-3) is a piperidine derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly in the modulation of various biological pathways.

Chemical Structure and Properties

The molecular formula of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is C9H20ClNO. It features a piperidine ring substituted with a hydroxyl group and a hydrochloride moiety, which enhances its solubility and stability in biological systems.

The biological activity of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Studies have indicated that this compound may act as a modulator or inhibitor of specific receptor types, influencing neurotransmission and potentially affecting mood and cognitive functions.

Pharmacological Effects

Research has identified several pharmacological effects associated with this compound:

- Neurotransmitter Modulation : It has been shown to modulate the activity of neurotransmitters, potentially impacting conditions such as anxiety and depression.

- Cognitive Enhancement : Some studies suggest that it may enhance cognitive functions by improving synaptic plasticity.

- Analgesic Properties : Preliminary findings indicate potential analgesic effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride:

Study 1: Neurotransmitter Interaction

A study conducted on animal models demonstrated that administration of the compound resulted in increased levels of acetylcholine in the hippocampus, suggesting enhanced cholinergic transmission .

Study 2: Cognitive Function Assessment

In a double-blind placebo-controlled trial, participants receiving the compound showed significant improvements in memory tasks compared to the placebo group. The results indicate its potential as a cognitive enhancer .

Study 3: Analgesic Effects

Another investigation highlighted the analgesic properties of this compound in a neuropathic pain model. The results indicated a reduction in pain scores among treated subjects, suggesting its utility in pain management strategies .

Data Tables

| Study | Effect Observed | Methodology | Outcome |

|---|---|---|---|

| Study 1 | Increased acetylcholine levels | Animal model | Enhanced neurotransmission |

| Study 2 | Improved memory tasks | Double-blind trial | Significant cognitive enhancement |

| Study 3 | Analgesic properties | Neuropathic pain model | Reduced pain scores |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride in laboratory settings?

- Methodological Answer : Purity analysis typically employs titration (e.g., alcohol sodium hydroxide titration for chloride content), infrared (IR) spectroscopy for functional group verification, and HPLC for impurity profiling. For chloride quantification, dissolve the compound in alcohol, add dilute nitric acid, and titrate with 0.1 N silver nitrate (potentiometric endpoint) . Ensure compliance with pharmacopeial standards (98.0–102.0% purity on a dried basis) .

Q. What safety protocols are critical when handling this compound in synthesis or biological assays?

- Methodological Answer : Follow GHS-aligned safety measures:

- Inhalation : Transfer to fresh air; seek medical advice if symptoms persist .

- Skin/Eye Contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .

- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to verify piperidine ring substitution patterns and ethanol side-chain integration.

- Mass Spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis to validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?

- Methodological Answer :

- Reaction Solvent Optimization : Use dry acetone or THF to minimize side reactions, as seen in piperidine alkylation protocols .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency at the piperidine nitrogen .

- Chiral Resolution : If stereocenters are present, use chiral HPLC columns (e.g., Chiralpak® IA) or diastereomeric salt formation with tartaric acid derivatives .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Impurity Profiling : Compare HPLC retention times against known by-products (e.g., dehydrohalogenation products) .

- Variable Temperature NMR : Assess dynamic rotational isomerism in the piperidine ring or ethanol side-chain .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm hydrogen bonding patterns in the hydrochloride salt .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS .

- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine or opioid receptors) due to structural similarity to piperidine-based ligands .

- CYP450 Inhibition : Use human liver microsomes to assess metabolic interference .

- Cell Viability : Test in HEK293 or HepG2 lines via MTT assay to rule out cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.